Stereoselective Oxidation by Human Tyrosinase: (+)-Rhododendrol Oxidizes ~1.5× Faster than R-(-)-Rhododendrol
In a direct head-to-head enantiomeric comparison using chiral HPLC-resolved R-(-)-RD and S-(+)-RD incubated with human tyrosinase in the presence of catalytic L-dopa, S-(+)-rhododendrol demonstrated substantially higher susceptibility to enzymatic oxidation [1]. The S-(+)-enantiomer was oxidized more effectively than L-tyrosine, while the R-(-)-enantiomer was oxidized less effectively than L-tyrosine, establishing a clear stereochemical hierarchy of substrate preference [1].
| Evidence Dimension | Relative oxidation rate by human tyrosinase |
|---|---|
| Target Compound Data | Oxidized more effectively than L-tyrosine (baseline reference); estimated oxidation rate ratio ~1.5× faster than R-(-)-RD |
| Comparator Or Baseline | R-(-)-Rhododendrol: oxidized less effectively than L-tyrosine; L-tyrosine: natural substrate reference |
| Quantified Difference | Oxidation rate of S-(+)-RD approximately 1.5 times that of R-(-)-RD |
| Conditions | Human tyrosinase, catalytic amount of L-dopa, chiral HPLC-resolved enantiomers, in vitro enzymatic assay |
Why This Matters
This stereoselectivity directly impacts the rate of cytotoxic quinone metabolite generation, making (+)-rhododendrol the essential reference for any experiment where tyrosinase-dependent metabolic activation rate is a critical variable.
- [1] Ito S, Okura M, Nakanishi Y, Ojika M, Wakamatsu K, Yamashita T. Human tyrosinase is able to oxidize both enantiomers of rhododendrol. Pigment Cell Melanoma Res. 2014;27(6):1149-1153. View Source
